molecular formula C7H10F3N B13011322 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane

5-(Trifluoromethyl)-2-azaspiro[3.3]heptane

Cat. No.: B13011322
M. Wt: 165.16 g/mol
InChI Key: DEYJFGHFKSCKCQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-azaspiro[33]heptane is a unique organic compound characterized by its spirocyclic structure, which includes a trifluoromethyl group and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the alkylation of a suitable azetidine precursor with a trifluoromethyl-containing reagent under basic conditions. For example, the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with a trifluoromethylating agent in the presence of a base such as sodium hydroxide can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high efficiency and cost-effectiveness. The key steps typically involve the preparation of intermediates followed by cyclization and functional group modifications under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites, using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Sodium azide, halides, and other nucleophiles in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-(Trifluoromethyl)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: A non-collinear benzene bioisostere with similar structural features but lacking the trifluoromethyl group.

    Thiazaspiro[3.3]heptane: Contains a sulfur atom in the spirocyclic ring, offering different reactivity and applications.

    Fluorene-based spiro compounds: Used in light-emitting devices and other advanced materials

Uniqueness

5-(Trifluoromethyl)-2-azaspiro[3.3]heptane stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with enhanced metabolic stability and bioactivity. Its spirocyclic structure also contributes to its rigidity and three-dimensional shape, which can improve binding affinity and selectivity for specific biological targets .

Properties

Molecular Formula

C7H10F3N

Molecular Weight

165.16 g/mol

IUPAC Name

7-(trifluoromethyl)-2-azaspiro[3.3]heptane

InChI

InChI=1S/C7H10F3N/c8-7(9,10)5-1-2-6(5)3-11-4-6/h5,11H,1-4H2

InChI Key

DEYJFGHFKSCKCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1C(F)(F)F)CNC2

Origin of Product

United States

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